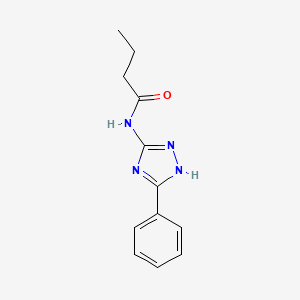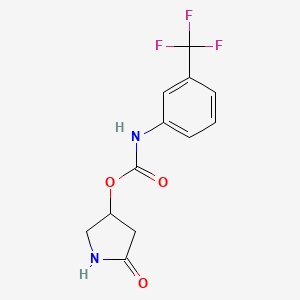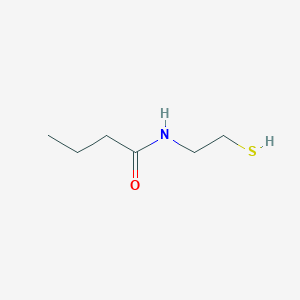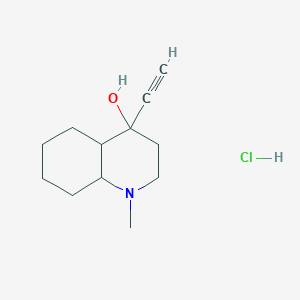
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a phenyl group attached to the triazole ring, which is further connected to a butyramide moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to its specific structural features, such as the phenyl group attached to the triazole ring and the butyramide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
62400-11-7 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C12H14N4O/c1-2-6-10(17)13-12-14-11(15-16-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
RNBOADGNRXNEPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)



![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)

![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)

